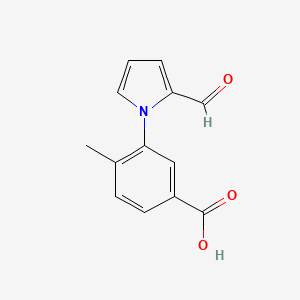
p-Toluenesulfenyl chloride
Descripción general
Descripción
p-Toluenesulfenyl chloride: is an organic compound with the chemical formula C7H7ClS. It is a sulfenyl chloride derivative of toluene, characterized by a sulfenyl chloride functional group attached to a methyl-substituted benzene ring. This compound is known for its reactivity and is widely used in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: p-Toluenesulfenyl chloride can be synthesized through the action of chlorine on a solution of p-toluenethiol or p-tolyl disulfide in anhydrous carbon tetrachloride. The reaction involves passing chlorine gas into a solution of p-toluenethiol in carbon tetrachloride, resulting in the formation of this compound as an orange-red mobile liquid .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes as laboratory methods, with adjustments for scale and efficiency. The use of anhydrous conditions and controlled addition of chlorine are crucial to ensure high yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: p-Toluenesulfenyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form p-toluenesulfonyl chloride.
Reduction: It can be reduced to p-toluenethiol.
Substitution: It can participate in substitution reactions, where the sulfenyl chloride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like amines and alcohols can react with this compound under basic conditions to form sulfenamides and sulfenates, respectively.
Major Products:
Oxidation: p-Toluenesulfonyl chloride.
Reduction: p-Toluenethiol.
Substitution: Sulfenamides and sulfenates.
Aplicaciones Científicas De Investigación
p-Toluenesulfenyl chloride has a wide range of applications in scientific research, including:
Biology: It can be used to modify biological molecules, such as proteins, by introducing sulfenyl groups.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which p-toluenesulfenyl chloride exerts its effects involves the reactivity of the sulfenyl chloride group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparación Con Compuestos Similares
p-Toluenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfenyl chloride group.
Benzenesulfenyl chloride: Similar in reactivity but lacks the methyl group on the benzene ring.
Uniqueness: p-Toluenesulfenyl chloride is unique due to its specific reactivity profile, which allows for selective introduction of sulfenyl groups into organic molecules. This makes it a valuable reagent in organic synthesis and various industrial applications .
Propiedades
IUPAC Name |
(4-methylphenyl) thiohypochlorite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGBMGFQNOGIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine](/img/structure/B3168707.png)
![(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3168710.png)






![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B3168749.png)
![Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168767.png)


![4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid](/img/structure/B3168797.png)

